molecular formula C8H14O2 B8339367 4,5-Dihydro-3-tert-butylfuran-2(3H)-one

4,5-Dihydro-3-tert-butylfuran-2(3H)-one

Cat. No. B8339367
M. Wt: 142.20 g/mol
InChI Key: TWXRMSXTRBJWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04707491

Procedure details

A solution of lithium di-isopropylamide, prepared by addition of 8.33 mL (20 mmol) of 2.4 M n-butyllithium in hexane to a 0° C. solution of 3.40 g (20 mmol) of di-isopropylamine in 50 mL of dry THF, is cooled to -78° C. and to it is added dropwise over 30 min a solution of 2.60 g (20 mmol) of methyl t-butylacetate in 50 mL of dry THF. The mixture is stirred at -78° C. for 1 h, then 18.8 g (100 mmol) of 1,2-dibromoethane and 10 mL of HMPA is added all at once. The mixture is stirred for 4 h at -78° C., then allowed to warm slowly to room temperature. Water (100 mL) is carefully added, and the mixture is then extracted with three 100-mL portions of hexane. The combined organic extract is washed with water (100 mL) then with satd. NaCl (50 mL) and dried over Na2SO4. The solvent is removed and the product, methyl 2-t-butyl-4-bromobutyrate, is purified by vacuum distillation. The ester is hydrolyzed by refluxing for 2 h with 25 mL (50 mmol) of 2 N NaOH, the water is removed in Vacuo, and the residue is suspended in 25 ml of di-n-butylphthalate in a 200 mL round-bottomed flask with an efficient stirrer, connected to a distillation apparatus, and heated slowly under vacuum (0.5 torr) in an oil bath to 180° C. with vigorous stirring. The distillate is collected and the reaction is terminated when di-n-butylphthalate begins to reflux in the still head. The product, α-t-butyl-γ-butyrolactone, is then purified by vacuum distillation.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.33 mL
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
18.8 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([N-]C(C)C)(C)C.[Li+].C([Li])CCC.C(NC(C)C)(C)C.[C:21]([CH2:25][C:26]([O:28][CH3:29])=[O:27])([CH3:24])([CH3:23])[CH3:22].BrCCBr.[OH-].[Na+]>CCCCCC.C1COCC1.O.CN(P(N(C)C)(N(C)C)=O)C>[C:21]([CH:25]1[CH2:1][CH2:29][O:28][C:26]1=[O:27])([CH3:24])([CH3:23])[CH3:22] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
8.33 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(C)(C)CC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
18.8 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Five
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at -78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 4 h at -78° C.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture is then extracted with three 100-mL portions of hexane
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
is washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaCl (50 mL) and dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed
DISTILLATION
Type
DISTILLATION
Details
the product, methyl 2-t-butyl-4-bromobutyrate, is purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
the water is removed in Vacuo
CUSTOM
Type
CUSTOM
Details
the residue is suspended in 25 ml of di-n-butylphthalate in a 200 mL round-bottomed flask with an efficient stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heated slowly under vacuum (0.5 torr) in an oil bath to 180° C. with vigorous stirring
DISTILLATION
Type
DISTILLATION
Details
The distillate is collected
CUSTOM
Type
CUSTOM
Details
the reaction is terminated when di-n-butylphthalate
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in the still head
DISTILLATION
Type
DISTILLATION
Details
The product, α-t-butyl-γ-butyrolactone, is then purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)C1C(=O)OCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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